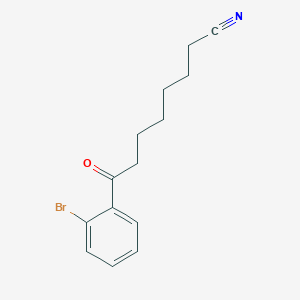

8-(2-Bromophenyl)-8-oxooctanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bromophenyl compounds are a class of organic compounds that contain a phenyl ring bonded to a bromine atom . They are used in various fields, including medicinal chemistry, due to their potential biological activities .

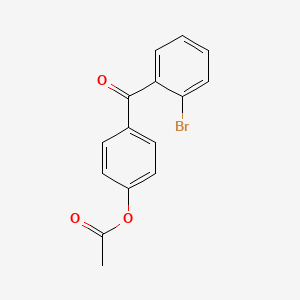

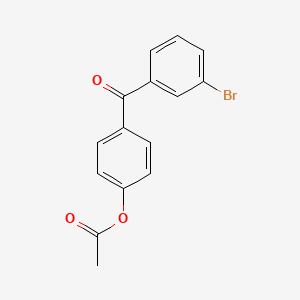

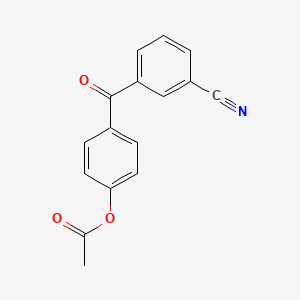

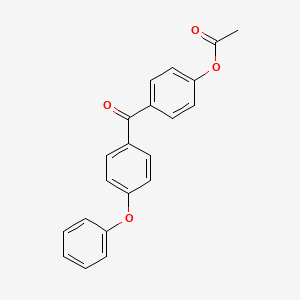

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be determined using various spectroscopic techniques. For example, the ChemSpider database provides information on the molecular formula, average mass, and monoisotopic mass of 2-(2-Bromophenyl)propanenitrile .Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions. For instance, they can be used in cross-coupling reactions, which are important in the synthesis of complex organic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can be determined using various analytical techniques. For example, the PubChem database provides information on the molecular weight, hydrogen bond donor count, and hydrogen bond acceptor count of 2-Bromophenylacetic acid .Scientific Research Applications

Medicine: Antimicrobial and Antiproliferative Agents

The compound has been studied for its potential as an antimicrobial and antiproliferative agent. Derivatives of bromophenyl compounds have shown promising activity against bacterial and fungal species, as well as cancer cell lines like human breast adenocarcinoma (MCF7). These findings suggest that 8-(2-Bromophenyl)-8-oxooctanenitrile could be a precursor for developing new drugs with antimicrobial and anticancer properties .

Materials Science: Polymer Synthesis

In materials science, the compound can be utilized in the synthesis of polymers like poly(2-oxazoline)s. These polymers have excellent physical and biological properties, making them suitable for various applications, including drug delivery systems and hydrogels .

Environmental Science: Clean Oxidants

The compound’s derivatives could be used in environmental science to develop novel techniques using clean oxidants. This is crucial for minimizing the release of toxic waste and creating greener chemical processes .

Analytical Chemistry: Boronic Acid Derivatives

8-(2-Bromophenyl)-8-oxooctanenitrile can be a key intermediate in the synthesis of boronic acid derivatives. These compounds are significant in analytical chemistry for their role in various chemical reactions and as potential sensors for biomolecules .

Pharmacology: Drug Design

The structure of 8-(2-Bromophenyl)-8-oxooctanenitrile allows for its use in pharmacology, particularly in drug design. Its derivatives can be used as lead compounds for rational drug designing due to their ability to bind effectively to target receptors .

Biochemistry: Neutron Capture Therapy

In biochemistry, boron-containing compounds derived from bromophenyl are considered for the design of new drugs and drug delivery devices, especially as boron-carriers suitable for neutron capture therapy, a type of cancer treatment .

Mechanism of Action

The mechanism of action of bromophenyl compounds can vary widely depending on their structure and the biological system in which they are acting. Some boronic acids, which are structurally similar to bromophenyl compounds, have been found to have anticancer, antibacterial, and antiviral activities .

Safety and Hazards

properties

IUPAC Name |

8-(2-bromophenyl)-8-oxooctanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGRNHRDODNSAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642196 |

Source

|

| Record name | 8-(2-Bromophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Bromophenyl)-8-oxooctanenitrile | |

CAS RN |

898766-78-4 |

Source

|

| Record name | 2-Bromo-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Bromophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.